
1,15-Dioxacyclooctacosane-2,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,15-Dioxacyclooctacosane-2,16-dione is a chemical compound with the molecular formula C28H52O4
Preparation Methods
The synthesis of 1,15-dioxacyclooctacosane-2,16-dione typically involves the cyclization of long-chain diols with appropriate reagents. One common method includes the use of a diacid chloride and a diol under high-dilution conditions to promote the formation of the large ring structure. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
1,15-Dioxacyclooctacosane-2,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce diols .
Scientific Research Applications
1,15-Dioxacyclooctacosane-2,16-dione has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of large ring lactones and their reactivity.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which 1,15-dioxacyclooctacosane-2,16-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s large ring structure allows it to form stable complexes with other molecules, potentially enhancing its biological activity .
Comparison with Similar Compounds
1,15-Dioxacyclooctacosane-2,16-dione can be compared to other large ring lactones, such as:
1,16-Dioxacyclotriacontane-2,17-dione: Similar in structure but with a larger ring size.
1,14-Dioxacycloheptacosane-2,15-dione: Slightly smaller ring size, leading to different reactivity and properties.
1,13-Dioxacyclohexacosane-2,14-dione: Even smaller ring size, with distinct chemical behavior
The uniqueness of this compound lies in its specific ring size and the balance between flexibility and stability, making it suitable for various applications.
Properties
CAS No. |
53379-07-0 |
|---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
1,15-dioxacyclooctacosane-2,16-dione |
InChI |
InChI=1S/C26H48O4/c27-25-21-17-13-9-5-1-3-7-11-15-19-23-29-26(28)22-18-14-10-6-2-4-8-12-16-20-24-30-25/h1-24H2 |
InChI Key |
ZQVLJIKVUGQKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCOC(=O)CCCCCCCCCCCCOC(=O)CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



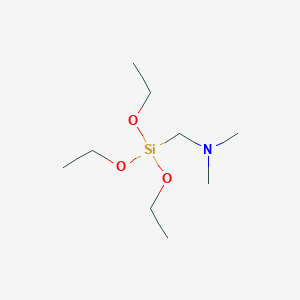
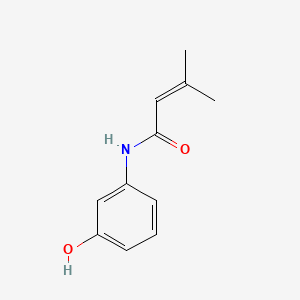
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
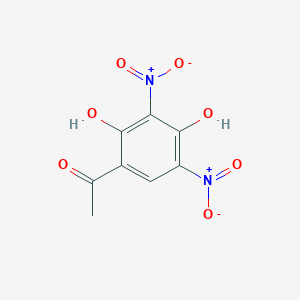
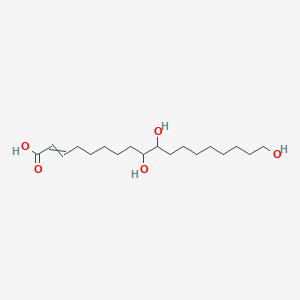
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
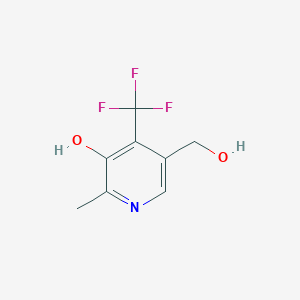
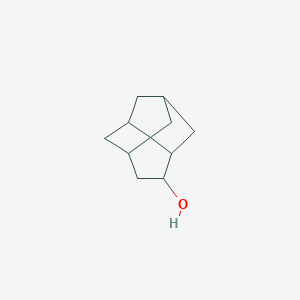
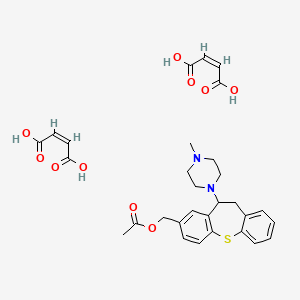
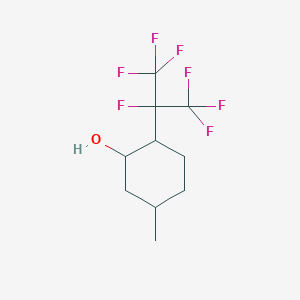
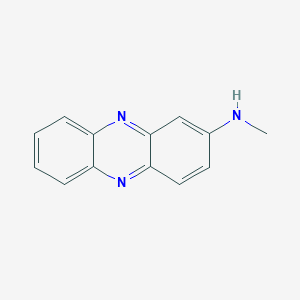
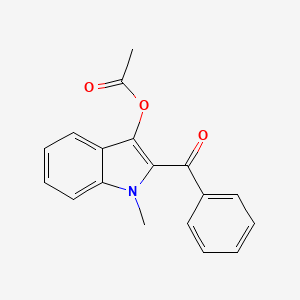
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
